
3-(Methylsulfonyl)-1-(phenylsulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(Methylsulfonyl)-1-(phenylsulfonyl)pyrrolidine is a sulfur-containing organic molecule that is of interest due to its potential applications in pharmaceutical chemistry and materials science. The papers provided discuss various sulfur-containing compounds and their synthesis, which can offer insights into the properties and synthetic routes for compounds like 3-(Methylsulfonyl)-1-(phenylsulfonyl)pyrrolidine.
Synthesis Analysis
The synthesis of sulfur-containing heterocycles, such as 3-pyrrolines, has been explored through the reaction of electron-deficient imines with sulfur-containing allenyl derivatives. In one study, lithiated thioallenes were used to produce 2-aryl-3-phenylsulfonyl-3-pyrrolines, while allenyl sulfones led to the formation of isomeric 2-aryl-4-phenylsulfonyl-3-pyrrolines, demonstrating a sulfonyl group migration during a nucleophilic [3 + 2] cycloaddition . This indicates that similar methodologies could potentially be applied to synthesize the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the crystal structure of a 4-methylphenylsulfonyl-protected pyrrolopyridine compound revealed a three-dimensional network stabilized by π–π interactions, with a significant dihedral angle between the sulfonyl ring and the pyrrolopyridine unit . This suggests that the molecular structure of 3-(Methylsulfonyl)-1-(phenylsulfonyl)pyrrolidine could also exhibit interesting conformational features and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of phenylsulfonyl-containing compounds has been studied in various contexts. For example, the reaction of sodium phenylsulfinate with pentachloropyridine yielded a phenylsulfonyl-substituted pyridine, which was further reacted with nucleophiles to study the regiochemistry of aromatic nucleophilic substitution . Additionally, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from amino acids were found to rearrange into chiral pyrrolidin-3-ones under certain conditions . These studies highlight the versatile reactivity of sulfonyl groups, which could be relevant for the chemical transformations of 3-(Methylsulfonyl)-1-(phenylsulfonyl)pyrrolidine.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl-containing compounds are influenced by the presence of the sulfonyl group, which is electron-withdrawing and can affect the acidity, solubility, and stability of the molecule. For instance, the introduction of a methylsulfonyl group on phenylpyridines has been shown to selectively inhibit cyclooxygenase enzymes, indicating the impact of such groups on biological activity . The properties of 3-(Methylsulfonyl)-1-(phenylsulfonyl)pyrrolidine would likely be similarly influenced by its sulfonyl groups, affecting its potential applications in medicinal chemistry and other fields.
Applications De Recherche Scientifique
Organocatalytic Applications
A study by Singh et al. (2013) demonstrated the use of a pyrrolidine-based catalyst, derived from L-proline and bearing a sulfoxide moiety, for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This catalyst was efficient in synthesizing various γ-nitro carbonyl compounds with high yield and excellent stereoselectivity, without the need for any additives (Singh et al., 2013).
Sulfenylation Reactions
Gilow et al. (1991) explored the methylsulfenylation of 1-substituted pyrroles and indoles using 1-(methylthio)morpholine and an acid catalyst or with methylsulfenyl chloride and excess pyridine. Their work revealed that substituents which are either activating or weakly deactivating towards electrophilic substitution facilitated these sulfenylations, leading to the synthesis of mono and disubstituted pyrroles and indoles (Gilow et al., 1991).
Synthesis and Evaluation of Antibiotics
A study by Adrián et al. (2009) utilized immunoreagents for detecting a wide range of sulfonamide antibiotic congeners, leading to the development of a highly sensitive enzyme-linked immunosorbent assay (ELISA). The selectivity was achieved by combining antibodies raised against specific sulfonamide compounds, highlighting the role of sulfonyl groups in the molecular structure (Adrián et al., 2009).
Photoluminescent Materials
Ertl et al. (2015) reported on cationic bis-cyclometallated iridium(III) complexes with sulfonyl-substituted cyclometallating ligands for potential applications in light-emitting electrochemical cells (LECs). The study highlighted how the sulfonyl groups influence the photophysical properties of these complexes, making them suitable for use in LECs with green or blue emission (Ertl et al., 2015).
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-3-methylsulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c1-17(13,14)11-7-8-12(9-11)18(15,16)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYUZZNTSVTNSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)-1-(phenylsulfonyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2506241.png)

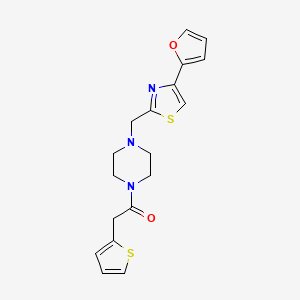
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)
![2-Benzylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506250.png)
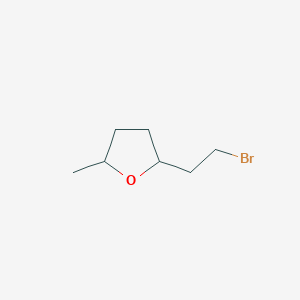

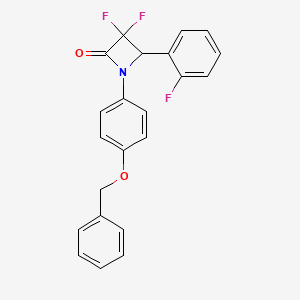

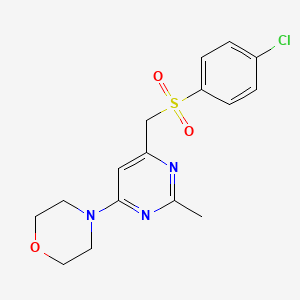
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone](/img/structure/B2506256.png)
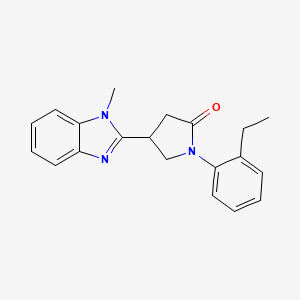
![N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2506259.png)